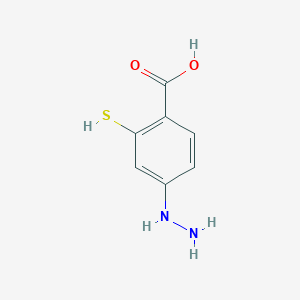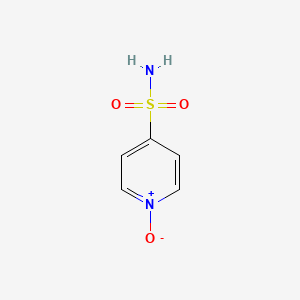
4-Hydrazinyl-2-mercaptobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-2-mercaptobenzoic acid is an organic compound with the molecular formula C7H8N2O2S It is characterized by the presence of both hydrazinyl and mercapto functional groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2-mercaptobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or water. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydrazinyl-2-mercaptobenzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydrazinyl or mercapto groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-2-mercaptobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-2-mercaptobenzoic acid involves its interaction with molecular targets through its hydrazinyl and mercapto groups. These functional groups can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
4-Mercaptobenzoic acid: Lacks the hydrazinyl group but shares the mercapto and benzoic acid functionalities.
2-Mercaptobenzoic acid: Similar structure but with the mercapto group in a different position.
4-Hydrazinobenzoic acid: Contains the hydrazinyl group but lacks the mercapto group.
Uniqueness: 4-Hydrazinyl-2-mercaptobenzoic acid is unique due to the presence of both hydrazinyl and mercapto groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows for a broader range of chemical modifications and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C7H8N2O2S |
|---|---|
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
4-hydrazinyl-2-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H8N2O2S/c8-9-4-1-2-5(7(10)11)6(12)3-4/h1-3,9,12H,8H2,(H,10,11) |
Clave InChI |
QPYQDDSDWSBNBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)




![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)




![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)


